2-(Boc-amino)-3-phenylpropylamine CAS number
2-(Boc-amino)-3-phenylpropylamine CAS number
An In-depth Technical Guide to 2-(Boc-amino)-3-phenylpropylamine and Its Chiral Isomers
This technical guide provides a comprehensive overview of 2-(Boc-amino)-3-phenylpropylamine, a key building block for researchers, scientists, and professionals in drug development. The document details its chemical identity, properties, and its significant role as a synthetic intermediate, particularly in the development of antiviral therapeutics.
Chemical Identification and Properties
2-(Boc-amino)-3-phenylpropylamine, systematically named tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate, is a carbamate-protected diamine. The presence of a chiral center at the second carbon position means it can exist as two distinct enantiomers, (S) and (R), or as a racemic mixture. The tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected primary amine, making this compound a valuable intermediate in multi-step organic synthesis.[1][]
Table 1: Chemical Identifiers for 2-(Boc-amino)-3-phenylpropylamine Isomers
| Isomer/Mixture | CAS Number | IUPAC Name |
| (S)-enantiomer | 146552-72-9 | tert-butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate[3] |
| (R)-enantiomer | 185384-16-1 | tert-butyl N-[(2R)-1-amino-3-phenylpropan-2-yl]carbamate[4] |
| Racemic | 179051-72-0 | tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate[] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [3][6][7] |
| Molecular Weight | 250.34 g/mol | [3][6][7] |
| Appearance | Not specified in sources, likely an oil or low-melting solid. | |
| Solubility | Not specified in sources, likely soluble in organic solvents like CH₂Cl₂, EtOAc, and alcohols. |
Synthesis and Reaction Principles
The synthesis of 2-(Boc-amino)-3-phenylpropylamine typically involves the selective protection of one amine group in a corresponding 1,2-diaminopropane derivative. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) or other Boc-donating reagents under basic conditions. The selective protection of a primary amine in the presence of another primary or secondary amine is a common strategy in organic synthesis.[8]
Experimental Protocol: General Procedure for Boc Protection of a Diamine
While a specific protocol for 2-(Boc-amino)-3-phenylpropylamine is not detailed in the provided literature, a general method for the mono-Boc protection of diamines can be adapted. This procedure is based on established methods for selective carbamate protection.[8][9]
Objective: To synthesize tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate from 2-amino-1-phenylpropane-1,3-diamine.
Materials:
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2-amino-1-phenylpropane-1,3-diamine
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Di-tert-butyl dicarbonate (Boc₂O)
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Solvent (e.g., Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF))
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Base (e.g., Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃))
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Water (for workup)
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Brine (for workup)
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)
Procedure:
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Dissolve the diamine starting material in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath (0 °C).
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Add the base to the solution.
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Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent to the cooled reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL of CH₂Cl₂).
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Combine the organic layers and wash with brine.
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Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the resulting crude product by column chromatography on silica gel to yield the desired mono-Boc-protected product.
Applications in Drug Development
Boc-protected amines are fundamental intermediates in the pharmaceutical industry due to the stability and reliable removal of the Boc group.[1] 2-(Boc-amino)-3-phenylpropylamine, particularly its chiral enantiomers, serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). A notable application is in the synthesis of HIV protease inhibitors, such as Amprenavir.[1][10]
Workflow: Role in the Synthesis of Amprenavir
The (S)-enantiomer of 2-(Boc-amino)-3-phenylpropylamine is a key precursor for constructing the core structure of Amprenavir, an antiretroviral drug.[11][12] The synthesis involves the reaction of the free primary amine with a suitable epoxide, followed by further functionalization. The workflow below illustrates a simplified, logical pathway for the synthesis of an Amprenavir precursor starting from a protected phenylalaninol derivative.
Figure 1. Logical workflow for the synthesis of an Amprenavir precursor.
Conclusion
2-(Boc-amino)-3-phenylpropylamine is a high-value chemical intermediate with significant applications in pharmaceutical synthesis. Its utility is defined by the strategic placement of the Boc protecting group, which enables chemists to perform selective modifications in the construction of complex molecules. The availability of specific enantiomers is particularly critical for the development of stereochemically pure drugs, as demonstrated by its role in the synthesis of HIV protease inhibitors. This guide provides essential technical information for researchers and developers working with this versatile compound.
References
- 1. nbinno.com [nbinno.com]
- 3. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate | C14H22N2O2 | CID 10422234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. Amprenavir | C25H35N3O6S | CID 65016 - PubChem [pubchem.ncbi.nlm.nih.gov]
